molecular formula C11H22N2O2 B6156673 tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate CAS No. 1892984-36-9

tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate

Cat. No. B6156673
CAS RN: 1892984-36-9
M. Wt: 214.3
InChI Key:
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Description

Molecular Structure Analysis

The molecular formula of the compound is C11H22N2O2 . The compound has a molecular weight of 200.28 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.28 . The physical form of the compound is oil .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of warning . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate involves the reaction of tert-butyl carbamate with 1-(methylamino)methylcyclobutane-1-carboxylic acid, followed by protection of the amine group with tert-butyloxycarbonyl (BOC) and deprotection to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "1-(methylamino)methylcyclobutane-1-carboxylic acid", "diisopropylcarbodiimide (DIC)", "N,N-dimethylformamide (DMF)", "tert-butyloxycarbonyl chloride (BOC-Cl)", "triethylamine (TEA)", "dichloromethane (DCM)", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "sodium chloride (NaCl)", "magnesium sulfate (MgSO4)", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 1-(methylamino)methylcyclobutane-1-carboxylic acid (1 equiv) and diisopropylcarbodiimide (DIC) (1.2 equiv) in N,N-dimethylformamide (DMF). Add tert-butyl carbamate (1 equiv) and stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add tert-butyloxycarbonyl chloride (BOC-Cl) (1.2 equiv) and triethylamine (TEA) (2 equiv) to the reaction mixture and stir at room temperature for 2 hours to protect the amine group.", "Step 3: Quench the reaction by adding water and extract the product with dichloromethane (DCM). Wash the organic layer with water, dry over magnesium sulfate (MgSO4), and evaporate the solvent to obtain the protected intermediate.", "Step 4: Deprotect the amine group by adding hydrochloric acid (HCl) in dioxane and stirring at room temperature for 2 hours. Neutralize the reaction mixture with sodium hydroxide (NaOH) and extract the product with ethyl acetate. Wash the organic layer with water, dry over magnesium sulfate (MgSO4), and evaporate the solvent to obtain the final product, tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate." ] }

CAS RN

1892984-36-9

Product Name

tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate

Molecular Formula

C11H22N2O2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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